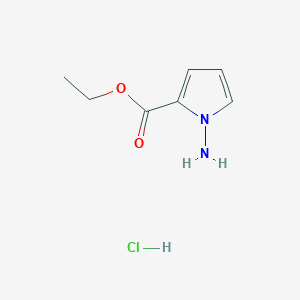

Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-aminopyrrole-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c1-2-11-7(10)6-4-3-5-9(6)8;/h3-5H,2,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKYIIMMYDNXDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CN1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60705322 | |

| Record name | Ethyl 1-amino-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159825-10-1 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 1-amino-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159825-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-amino-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride

Abstract: The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2] This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride (CAS: 1159825-10-1), a versatile N-aminated heterocyclic building block.[3] By detailing the causality behind experimental choices and presenting a self-validating analytical workflow, this document serves as a practical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

The Strategic Importance of N-Aminopyrrole Scaffolds

Heterocyclic compounds are paramount in drug discovery, with pyrrole derivatives demonstrating a vast range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4][5] While substitutions on the carbon framework of the pyrrole ring are common, functionalization of the ring nitrogen opens a distinct vector for molecular elaboration. The introduction of an N-amino group, as in the title compound, provides a nucleophilic handle that is chemically distinct from the pyrrole nitrogen itself. This N-amino moiety can be readily acylated, alkylated, or incorporated into larger heterocyclic systems, making it a strategically valuable synthon for library synthesis and lead optimization campaigns. This guide provides a robust and reproducible pathway to this key intermediate, ensuring high purity and thorough structural verification.

Synthesis Strategy: The Paal-Knorr Condensation Approach

The synthesis of the pyrrole ring is most reliably achieved through the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or, in this case, a hydrazine derivative to yield the N-substituted pyrrole.[6] This method is renowned for its efficiency and broad substrate scope. Our strategy employs a protected 1,4-dicarbonyl equivalent, which reacts with hydrazine to form the N-amino pyrrole core. The subsequent conversion to the hydrochloride salt is a critical step to enhance the compound's stability, crystallinity, and ease of handling, which are crucial attributes for a chemical building block.

Caption: Overall synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes justifications and expected observations to ensure experimental success.

Materials and Reagents

| Reagent | Grade | Supplier Example | Notes |

| Ethyl 2-(diethoxymethyl)-4,4-diethoxybutanoate | ≥95% | Sigma-Aldrich | The key 1,4-dicarbonyl precursor. |

| Hydrazine monohydrate | Reagent Grade, ≥98% | Sigma-Aldrich | Handle with caution; toxic and corrosive. |

| Glacial Acetic Acid | ACS Grade | Fisher Scientific | Serves as both solvent and acid catalyst. |

| Ethyl Acetate | HPLC Grade | VWR | For extraction. |

| Saturated Sodium Bicarbonate Solution | ACS Grade | In-house prep | For neutralization. |

| Anhydrous Magnesium Sulfate | Reagent Grade | Sigma-Aldrich | For drying organic layers. |

| Hydrochloric Acid Solution, 2.0 M in Ether | Reagent Grade | Sigma-Aldrich | For salt formation. |

| Diethyl Ether, Anhydrous | ACS Grade | Fisher Scientific | For precipitation and washing. |

Part A: Synthesis of Ethyl 1-amino-1H-pyrrole-2-carboxylate (Free Base)

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-(diethoxymethyl)-4,4-diethoxybutanoate (1 equiv.) and glacial acetic acid (approx. 5 mL per gram of starting material).

-

Causality: Acetic acid serves as both a solvent and the necessary acid catalyst to promote the hydrolysis of the acetal protecting groups, revealing the 1,4-dicarbonyl in situ, and to catalyze the subsequent condensation and cyclization steps.[7]

-

-

Reagent Addition: While stirring, add hydrazine monohydrate (1.1 equiv.) dropwise to the solution. The addition may be mildly exothermic.

-

Causality: A slight excess of hydrazine ensures the complete consumption of the limiting dicarbonyl precursor. Dropwise addition helps control the initial reaction rate.

-

-

Reflux: Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Causality: Thermal energy is required to drive the dehydration and aromatization steps that lead to the stable pyrrole ring.

-

-

Work-up and Extraction: Cool the mixture to room temperature. Slowly pour the dark solution into a separatory funnel containing 100 mL of cold water. Carefully neutralize the mixture by adding saturated sodium bicarbonate solution in portions until effervescence ceases (pH ~7-8).

-

Causality: Neutralization quenches the acid catalyst and converts the product to its non-protonated, organic-soluble free base form, enabling efficient extraction.

-

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Wash the combined organic phase with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a dark oil or solid.

-

Causality: The brine wash removes residual water and inorganic salts. Magnesium sulfate is a neutral drying agent suitable for this nitrogenous compound.

-

-

Purification: Purify the crude material via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. Combine the product-containing fractions and remove the solvent in vacuo to yield the pure free base.

Part B: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified ethyl 1-amino-1H-pyrrole-2-carboxylate free base in a minimal amount of anhydrous diethyl ether.

-

Precipitation: While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until no further precipitation is observed.

-

Causality: The highly basic N-amino group is protonated by HCl, forming the insoluble hydrochloride salt which precipitates from the nonpolar ether solvent.

-

-

Isolation: Stir the resulting slurry for 30 minutes at 0 °C to ensure complete precipitation. Collect the solid by vacuum filtration.

-

Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any surface impurities. Dry the product under high vacuum to yield this compound as a stable solid.

Structural Elucidation and Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the final product.

Caption: A typical analytical workflow for structural verification.

Expected Characterization Data

The following table summarizes the expected analytical data for the title compound, based on its structure and data from analogous pyrrole derivatives.[8][9][10]

| Technique | Expected Results |

| ¹H NMR (DMSO-d₆) | δ 6.90-7.00 (t, 1H, H4-pyrrole), δ 6.75-6.85 (dd, 1H, H5-pyrrole), δ 6.10-6.20 (dd, 1H, H3-pyrrole), δ 5.50-6.00 (br s, 3H, -NH₃⁺, exchangeable with D₂O), δ 4.25 (q, 2H, -OCH₂ CH₃), δ 1.30 (t, 3H, -OCH₂CH₃ ). The broad singlet for the protonated amino group is a key diagnostic peak. |

| ¹³C NMR (DMSO-d₆) | δ ~160 (C=O, ester), δ ~125 (C2-pyrrole), δ ~122 (C5-pyrrole), δ ~112 (C4-pyrrole), δ ~108 (C3-pyrrole), δ ~60 (-C H₂CH₃), δ ~14 (-CH₂C H₃). |

| IR (ATR) (cm⁻¹) | ~3200-2800 (broad, N-H stretch from -NH₃⁺), ~1700 (strong, C=O stretch, ester), ~1550 (N-H bend), ~1250 (C-O stretch). The broad ammonium stretch is highly characteristic of the hydrochloride salt. |

| HRMS (ESI+) | Calculated for C₇H₁₁N₂O₂⁺ [M+H]⁺: 155.0815. Found: 155.081x. This confirms the molecular formula of the free base cation. |

| Melting Point | Expected to be a sharp melting point, characteristic of a pure crystalline solid. The exact value should be determined experimentally. |

| Purity (HPLC) | ≥97% purity by HPLC analysis (e.g., C18 column, water/acetonitrile gradient with 0.1% TFA, detection at 254 nm). |

Applications in Drug Discovery

This compound is not merely a final product but a versatile starting point for further chemical exploration. Its strategic value lies in the orthogonal reactivity of its functional groups.

-

N-Amino Derivatization: The exocyclic amino group can undergo selective acylation or reductive amination, allowing for the introduction of diverse side chains without affecting the pyrrole ring itself.

-

Ester Hydrolysis: The ethyl ester can be saponified to the corresponding carboxylic acid, which serves as a handle for amide bond formation, a cornerstone of medicinal chemistry.[11]

-

Scaffold for Fused Systems: The N-amino and C2-ester functionalities can be used in intramolecular cyclization reactions to construct fused bicyclic systems, such as pyrrolo[1,2-b]pyridazines, which are of significant interest in drug discovery.

The utility of related pyrrole carboxylates is well-documented; for instance, ethyl 3-fluoro-1H-pyrrole-2-carboxylate is a key building block for a potent drug candidate against the Hepatitis B virus, underscoring the therapeutic potential of this compound class.[12]

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis of this compound. By leveraging the classic Paal-Knorr condensation and providing a comprehensive analytical workflow, researchers can confidently produce and verify this high-value building block. The strategic placement of the N-amino group offers a unique synthetic handle, positioning this compound as a valuable asset for generating novel molecular architectures in the pursuit of new therapeutic agents.

References

- Lemal, D. M., & Rave, T. W. (1963). Pathways of N-Aminopyrrole Synthesis. Tetrahedron, 19(7), 1119-1126.

- Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from https://www.organic-chemistry.org/synthesis/heterocycles/pyrroles.shtm

- Li, Y., et al. (2022). The synthesis of pyrrole derivatives based on natural amino acids by microwave-assisted tandem transformation. ResearchGate. Retrieved from https://www.researchgate.net/figure/The-synthesis-of-pyrrole-derivatives-based-on-natural-amino-acids-by-microwave-assisted_fig37_361958223

- Yutilov, Y. M., & Svertilova, I. A. (2018). The Synthesis of 1H-Pyrroles Part. 1. The Synthesis and the Chemical and Physical Aspects Pyrrole Ring. ResearchGate. Retrieved from https://www.researchgate.net/publication/323381018_The_Synthesis_of_1H-Pyrroles_Part_1_The_Synthesis_and_the_Chemical_and_Physical_Aspects_Pyrrole_Ring

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Retrieved from https://hmdb.ca/spectra/nmr_one_d/10206

- El-Metwaly, N. M., et al. (2021). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). Molecules, 26(21), 6649.

- Sharma, V., et al. (2015).

- Cotman, A. E., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1933.

- CymitQuimica. (n.d.). Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride. Retrieved from https://www.cymitquimica.com/base/producto/125368/252932-49-3

- Guidechem. (n.d.). ETHYL 1-AMINOPYRROLE-2-CARBOXYLATE HCL 1159825-10-1 wiki. Retrieved from https://www.guidechem.

- Chen, Y., et al. (2021). Recent Advancements in Pyrrole Synthesis. Molecules, 26(18), 5519.

- BLD Pharm. (n.d.). 1159825-10-1|this compound. Retrieved from https://www.bldpharm.com/products/1159825-10-1.html

- Edinger, J., & NIBTS, T. (2011). One-pot Synthesis of Substituted Pyrroles with N,N,N',N'-Tetrachlorobenzene-1,3-disulphonamide and N,N'-Diiodo-N,N'-1,2-ethanediylbis(p-toluenesulphonamide). South African Journal of Chemistry, 64, 234-238.

- Martínez-Arias, S., et al. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters, 23(10), 3754-3758.

- Maslivets, A. N., et al. (2020). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Pharmaceutical Chemistry Journal, 54, 34-38.

- PubChem. (n.d.). Ethyl 1H-pyrrole-2-carboxylate. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/255670

- Martínez-Arias, S., et al. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. ACS Publications. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8131652/

- ChemicalBook. (n.d.). ETHYL 2-AMINO-1H-PYRROLE-3-CARBOXYLATE. Retrieved from https://www.chemicalbook.com/ProductChemicalPropertiesCB9340243_EN.htm

- Abaci Pharma. (n.d.). Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride. Retrieved from https://www.abacipharma.com/product/show/SH007505.html

- Stakvileviciute, G., et al. (2023). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Molbank, 2023(2), M1645.

- Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from http://www.orgsyn.org/demo.aspx?prep=CV6P0617

- Popa, C. I., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(3), 1735.

- NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C634979&Type=MASS

- BLD Pharm. (n.d.). 252932-49-3|Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride. Retrieved from https://www.bldpharm.com/products/252932-49-3.html

- Sigma-Aldrich. (n.d.). Ethyl 1H-pyrrole-2-carboxylate. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/546872

- ChemicalBook. (n.d.). Pyrrole-2-carboxylic acid(634-97-9)IR1. Retrieved from https://www.chemicalbook.com/SpectrumEN_634-97-9_IR1.htm

- Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4).

- ResearchGate. (n.d.). Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. Retrieved from https://www.researchgate.

- NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C2167148&Type=MASS

- Wikipedia. (n.d.). Pyrrole-2-carboxylic acid. Retrieved from https://en.wikipedia.org/wiki/Pyrrole-2-carboxylic_acid

- NIST. (n.d.). Pyrrole. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C109977&Type=IR-SPEC&Index=1

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 3. guidechem.com [guidechem.com]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scitechnol.com [scitechnol.com]

- 6. scielo.org.za [scielo.org.za]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 1H-Pyrrole-2-carboxylic acid [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride

Introduction: The Significance of Spectroscopic Analysis

Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride is a substituted pyrrole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The accurate structural elucidation of such molecules is paramount for understanding their function and for quality control in synthetic processes. Spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, provide a powerful toolkit for molecular characterization. Each technique offers a unique and complementary piece of the structural puzzle. This guide will detail the expected spectral features of the title compound, explaining the underlying chemical principles that give rise to them.

Mass Spectrometry (MS): Elucidating the Molecular Formula and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, we would expect to observe the molecular ion of the free base after the loss of HCl.

Expected Data:

-

Molecular Ion (M⁺): The free base, Ethyl 1-amino-1H-pyrrole-2-carboxylate, has a molecular formula of C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . Therefore, the primary molecular ion peak (M⁺) is expected at m/z = 154.

-

Key Fragmentation Patterns: Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.

-

[M - OCH₂CH₃]⁺: Loss of the ethoxy radical would result in a fragment at m/z = 109.

-

[M - COOCH₂CH₃]⁺: Loss of the entire ethyl carboxylate group would lead to a fragment at m/z = 81.

-

Loss of N₂H₂: Fragmentation of the N-amino pyrrole ring could involve the loss of a diazene-like fragment, although this is less common.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3300-3100 | N-H stretch | Amino group (NH₂) |

| 3100-3000 | C-H stretch (aromatic) | Pyrrole ring |

| 2980-2850 | C-H stretch (aliphatic) | Ethyl group (CH₂, CH₃) |

| ~2700-2400 | N⁺-H stretch (broad) | Ammonium hydrochloride |

| ~1720-1700 | C=O stretch | Ester |

| ~1600-1450 | C=C and C-N stretching | Pyrrole ring |

| ~1200 | C-O stretch | Ester |

The presence of the hydrochloride salt will likely result in a broad absorption band in the 2700-2400 cm⁻¹ region, corresponding to the N⁺-H stretch of the protonated amino group. The N-H stretching of the amino group itself would be observed in the 3300-3100 cm⁻¹ range. The strong ester carbonyl (C=O) stretch is a key diagnostic peak expected around 1720-1700 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, the connectivity of atoms can be determined. The following predictions are based on the structure of Ethyl 1H-pyrrole-2-carboxylate and the expected electronic effects of the 1-amino group.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the protons of the pyrrole ring and the ethyl ester group. The amino protons may appear as a broad singlet.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0-7.2 | t | 1H | H5 (pyrrole) | The proton at the 5-position is expected to be a triplet due to coupling with H4. |

| ~6.8-7.0 | dd | 1H | H3 (pyrrole) | The proton at the 3-position will be a doublet of doublets due to coupling with H4 and H5. |

| ~6.1-6.3 | t | 1H | H4 (pyrrole) | The proton at the 4-position is expected to be a triplet due to coupling with H3 and H5. |

| ~4.2-4.4 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethyl group will appear as a quartet due to coupling with the methyl protons. |

| ~1.2-1.4 | t | 3H | -OCH₂CH₃ | The methyl protons of the ethyl group will be a triplet due to coupling with the methylene protons. |

| Broad singlet | s (broad) | 3H | -NH₃⁺ | The three protons of the protonated amino group are expected to be a broad singlet due to exchange and quadrupole effects of the nitrogen. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160-165 | C=O (ester) | The carbonyl carbon of the ester group is typically found in this region. |

| ~125-130 | C2 (pyrrole) | The carbon attached to the ester group will be downfield. |

| ~120-125 | C5 (pyrrole) | The carbon at the 5-position. |

| ~110-115 | C3 (pyrrole) | The carbon at the 3-position. |

| ~105-110 | C4 (pyrrole) | The carbon at the 4-position. |

| ~60-65 | -OCH₂CH₃ | The methylene carbon of the ethyl group. |

| ~14-16 | -OCH₂CH₃ | The methyl carbon of the ethyl group. |

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound is best achieved through a systematic and integrated approach, as illustrated in the workflow below.

Caption: Integrated workflow for the structural elucidation of this compound using MS, IR, and NMR.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific instrument being used.

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule of the free base.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Nuclear Magnetic Resonance Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time.

-

Conclusion

The combination of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a robust framework for the comprehensive characterization of this compound. While this guide presents predicted data based on sound chemical principles and analogous structures, experimental verification is the ultimate standard for structural confirmation. The methodologies and expected spectral features detailed herein serve as a valuable resource for scientists engaged in the synthesis and analysis of this and related compounds.

References

-

PubChem. Ethyl 1H-pyrrole-2-carboxylate. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride (CAS 1159825-10-1), a heterocyclic compound of significant interest to researchers and professionals in drug development and materials science. This document delves into the nuanced interplay of the pyrrole core, the 1-amino substituent, and the 2-ethyl carboxylate group, which collectively define its unique reactivity profile. Key topics include the compound's physicochemical characteristics, its behavior in electrophilic substitution and cycloaddition reactions, and the reactivity of its functional groups. This guide also presents detailed experimental protocols and discusses the compound's potential applications as a versatile building block in organic synthesis.

Introduction

Pyrrole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their presence in a vast array of bioactive natural products and synthetic compounds. The introduction of an amino group to the pyrrole ring dramatically alters its electronic properties and reactivity, making aminopyrroles valuable synthons for the construction of complex nitrogen-containing heterocycles. This compound is a bifunctional molecule that combines the aromaticity of the pyrrole ring with the nucleophilicity of the amino group and the synthetic versatility of the ester functionality. The hydrochloride salt form enhances its stability and solubility in certain solvents, making it a convenient precursor for various chemical transformations. This guide aims to provide a detailed understanding of this compound's chemical behavior, grounded in established principles and supported by relevant literature.

Physicochemical Properties

The physicochemical properties of this compound are foundational to its handling, storage, and application in synthesis. A summary of its key properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 1159825-10-1 | [1][2][3][4] |

| Molecular Formula | C₇H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 190.63 g/mol | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [2] |

| Synonyms | 1-amino-1H-pyrrole-2-carboxylic acid ethyl ester hydrochloride; Ethyl 1-aminopyrrole-2-carboxylate, HCl | [1] |

Further quantitative data such as melting point, pKa, and solubility in various organic solvents are not consistently reported in publicly available literature and should be determined experimentally.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, typically in the aromatic region. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing carboxylate group. Signals corresponding to the ethyl group (a quartet and a triplet) and the amino protons (a broad singlet) are also anticipated.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the five carbons of the pyrrole ring, the carbonyl carbon of the ester, and the two carbons of the ethyl group. The positions of the pyrrole carbon signals will reflect the electronic effects of the substituents.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the aromatic ring and the ethyl group, the C=O stretching of the ester, and C-N and C-O stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the free base (ethyl 1-amino-1H-pyrrole-2-carboxylate) and fragmentation patterns characteristic of the loss of the ethyl and carboxylate groups.

Chemical Reactivity and Mechanistic Insights

The reactivity of Ethyl 1-amino-1H-pyrrole-2-carboxylate is governed by the interplay of its three key components: the aromatic pyrrole ring, the exocyclic amino group on the ring nitrogen, and the ethyl carboxylate substituent.

Reactivity of the Pyrrole Ring

Pyrroles are electron-rich aromatic heterocycles that readily undergo electrophilic aromatic substitution.[11][12] The nitrogen lone pair is part of the aromatic sextet, which significantly activates the ring carbons towards electrophilic attack.[13][14] In the case of Ethyl 1-amino-1H-pyrrole-2-carboxylate, the 1-amino group is expected to further influence the ring's reactivity.

Electrophilic attack on the pyrrole ring is generally favored at the C2 (α) position due to the greater stabilization of the resulting cationic intermediate (arenium ion) through resonance. However, in this molecule, the C2 position is already substituted. Therefore, electrophilic substitution is predicted to occur at the C5 position, which is also an α-position relative to the ring nitrogen. The 1-amino group, being directly attached to the nitrogen, will modulate the overall electron density of the ring.

Caption: Predicted electrophilic substitution at the C5 position.

Common electrophilic substitution reactions that pyrroles undergo include:

-

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is expected to yield the 5-halo derivative.[15]

-

Nitration and Sulfonation: These reactions typically require milder conditions than those used for benzene due to the high reactivity of the pyrrole ring.

-

Friedel-Crafts Acylation: This reaction, often carried out with an acid anhydride and a Lewis acid catalyst, would likely lead to the introduction of an acyl group at the C5 position.

The electron-rich nature of the pyrrole ring allows it to participate as the 4π component in Diels-Alder reactions, particularly inverse-electron demand Diels-Alder (IEDDA) reactions with electron-deficient dienes.[16][17] Studies on 2-aminopyrroles have shown their ability to act as dienophiles in IEDDA reactions.[18][19][20] 1-aminopyrroles can also be expected to undergo [4+2] cycloadditions. The presence of the electron-withdrawing carboxylate group may influence the dienophilic character of the pyrrole ring.

Furthermore, the pyrrole ring can participate in [3+2] cycloaddition reactions, for instance with azides or nitrilimines, to form fused heterocyclic systems.[19]

Caption: General schematic for a [4+2] cycloaddition reaction.

Reactivity of the Functional Groups

The 1-amino group is a key functional handle. It can act as a nucleophile and can be derivatized in several ways:

-

Acylation and Sulfonylation: The amino group can be readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form the corresponding amides and sulfonamides.

-

Alkylation: Alkylation of the amino group can be achieved using alkyl halides.[21]

-

Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) could potentially lead to the formation of a diazonium salt, although the stability of such N-amino diazonium species may be limited. This could be a route to N-nitrosoamines or other derivatives.

The ethyl ester at the C2 position is a versatile functional group that can undergo a range of transformations:

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be used in further reactions, such as amide bond formation.[22]

-

Amidation: The ester can be converted directly to an amide by reaction with an amine, often at elevated temperatures or with catalysis.

-

Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the ethyl group for a different alkyl group.

Synthesis

The synthesis of substituted pyrroles can be achieved through various classical methods such as the Knorr, Paal-Knorr, and Hantzsch syntheses.[23] More modern approaches often involve multi-component reactions or transition-metal-catalyzed cyclizations.[24][25] The synthesis of this compound would likely involve the construction of the pyrrole ring with the appropriate substituents in place or the late-stage introduction of the 1-amino group. One plausible synthetic route could involve the cyclization of a suitable precursor followed by N-amination.

Experimental Protocols

The following are generalized protocols for reactions that this compound is expected to undergo. Researchers should optimize these conditions for their specific substrates and scales.

Protocol 1: General Procedure for N-Acylation of the 1-Amino Group

-

Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine or pyridine (2.2 eq).

-

Reaction: Cool the mixture to 0 °C. Add the acyl chloride or anhydride (1.1 eq) dropwise.

-

Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality: The base is necessary to neutralize the hydrochloride salt and the HCl generated during the acylation reaction. The reaction is performed at 0 °C initially to control the exothermic nature of the acylation.

Protocol 2: General Procedure for Ester Hydrolysis to the Carboxylic Acid

-

Setup: Dissolve this compound (1.0 eq) in a mixture of an alcohol (e.g., ethanol or methanol) and water.

-

Reaction: Add an excess of an aqueous base, such as sodium hydroxide or lithium hydroxide (e.g., 2-3 eq).

-

Monitoring: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Acidify the aqueous residue to a pH of ~3-4 with a dilute acid (e.g., 1 M HCl).

-

Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Causality: The use of a base promotes the saponification of the ester. Acidification is required to protonate the carboxylate salt and precipitate the free carboxylic acid.

Applications in Research and Development

This compound serves as a valuable building block for the synthesis of more complex molecules with potential applications in:

-

Drug Discovery: The aminopyrrole scaffold is present in numerous compounds with a wide range of biological activities. This compound can be used to synthesize libraries of derivatives for screening against various therapeutic targets. For instance, related aminopyrrole derivatives have been investigated as potential anticancer agents.[26] The functional groups allow for the introduction of diverse substituents to explore structure-activity relationships (SAR).

-

Materials Science: 1-Aminopyrrole itself is used in the synthesis of polymers and resins to improve their thermal and mechanical properties.[27] The ethyl carboxylate functionality of the title compound provides a site for polymerization or for grafting onto other materials.

-

Agrochemicals: The pyrrole core is a feature of some agrochemicals. The functional handles on this molecule allow for the creation of novel compounds for testing as herbicides, fungicides, or insecticides.

Conclusion

This compound is a versatile and reactive building block with significant potential in organic synthesis. Its unique combination of an electron-rich aromatic system, a nucleophilic amino group, and a modifiable ester function makes it an attractive starting material for the construction of a wide variety of more complex heterocyclic structures. This guide has provided a detailed overview of its known properties and predictable reactivity, offering a solid foundation for its application in research and development. Further experimental investigation into its specific reaction kinetics, mechanistic pathways, and spectroscopic properties will undoubtedly continue to expand its utility in the fields of medicinal chemistry and materials science.

References

-

Guidechem. ETHYL 1-AMINOPYRROLE-2-CARBOXYLATE HCL 1159825-10-1 wiki.

-

De Rosa, M., & Arnold, D. (2013). Aromaticity and aminopyrroles: Desmotropy and solution tautomerism of 1 H-pyrrol-3-aminium and 1 H-pyrrol-3(2 H)-iminium cation: A stable σ-complex. The Journal of Organic Chemistry, 78(3), 1107–1112.

-

AK Scientific, Inc. This compound.

-

Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester.

-

De Rosa, M., Arnold, D., & Hartline, D. (2013). Four Mechanisms in the Reactions of 3-Aminopyrrole with 1,3,5-Triazines: Inverse Electron Demand Diels–Alder Cycloadditions vs SNAr Reactions via Uncatalyzed and Acid-Catalyzed Pathways. The Journal of Organic Chemistry, 78(17), 8614–8623.

-

PubMed. Four mechanisms in the reactions of 3-aminopyrrole with 1,3,5-triazines: inverse electron demand Diels-Alder cycloadditions vs S(N)Ar reactions via uncatalyzed and acid-catalyzed pathways.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924).

-

Chemsrc. CAS#:1159825-10-1 | ethyl 1-aminopyrrole-2-carboxylate ...

-

ResearchGate. Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates.

-

ACS Publications. One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry.

-

The Royal Society of Chemistry. Supporting information.

-

The Royal Society of Chemistry. Electronic Supplementary Information for...

-

ChemicalBook. Ethyl pyrrole-2-carboxylate(2199-43-1) 1H NMR spectrum.

-

PubChem. Ethyl 1H-pyrrole-2-carboxylate.

-

National Institutes of Health. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks.

-

ResearchGate. Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions.

-

BLD Pharm. 1159825-10-1|this compound.

-

National Institutes of Health. Traceless Benzylic C–H Amination via Bifunctional N-Aminopyridinium Intermediates.

-

Online Organic Chemistry Tutor. Electrophilic Substitution in Pyrrole (Reactivity and Orientation).

-

Wikipedia. Electrophilic aromatic substitution.

-

MDPI. Quantum Chemical Studies on the Prototropic and Acid/Base Equilibria for 2-Aminopyrrole in Vacuo—Role of CH Tautomers in the Design of Strong Brønsted Imino N-Bases.

-

Chemistry LibreTexts. 24.9: Heterocyclic Amines.

-

International Union of Crystallography. Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate.

-

Chem-Impex. 1-Aminopyrrole.

-

ACS Publications. Inverse Electron Demand Diels-Alder Reactions of Heterocyclic Azadienes: [4 + 2] Cycloaddition Reaction of Amidines with 1,3,5-Triazines. The Journal of Organic Chemistry.

-

Penn State Research Database. RUI: Reactions of 2-Aminopyrroles.

-

CymitQuimica. Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride.

-

National Institutes of Health. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis.

-

MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid.

-

ACS Publications. Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters.

-

Chemistry LibreTexts. 11.7: Heterocyclic Amines.

-

ACS Publications. Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry.

-

Wikipedia. Cycloaddition.

-

Adichunchanagiri University. Regioselective competitive synthesis of 3,5-bis(het) aryl pyrrole-2.

-

Penn State Research Database. RUI: Cycloaddition Reactions of 2-Aminopyrroles.

-

Human Metabolome Database. Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230).

-

ChemicalBook. Pyrrole-2-carboxylic acid(634-97-9) 13C NMR spectrum.

-

PubChem. 1-Aminopyrrole.

-

National Institutes of Health. Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations.

-

ChemicalBook. 1-AMINOPYRROLE.

-

YouTube. 05.03 General Reactivity of Amines.

-

YouTube. Lecture 11.4 Amine Reactions and Nitrogen Heterocycles.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. aksci.com [aksci.com]

- 3. CAS#:1159825-10-1 | ethyl 1-aminopyrrole-2-carboxylate,hydrochloride | Chemsrc [chemsrc.com]

- 4. 1159825-10-1|this compound|BLD Pharm [bldpharm.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Ethyl pyrrole-2-carboxylate(2199-43-1) 1H NMR [m.chemicalbook.com]

- 8. Ethyl 1H-pyrrole-2-carboxylate | C7H9NO2 | CID 255670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 12. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Four mechanisms in the reactions of 3-aminopyrrole with 1,3,5-triazines: inverse electron demand Diels-Alder cycloadditions vs S(N)Ar reactions via uncatalyzed and acid-catalyzed pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pure.psu.edu [pure.psu.edu]

- 20. pure.psu.edu [pure.psu.edu]

- 21. Traceless Benzylic C–H Amination via Bifunctional N-Aminopyridinium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. acu.edu.in [acu.edu.in]

- 26. researchgate.net [researchgate.net]

- 27. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride

Foreword: The Architectural Blueprint of a Potential Therapeutic

In the landscape of modern drug discovery, the precise knowledge of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design.[1][2] The spatial arrangement of atoms, the nuances of bond lengths and angles, and the intricate web of intermolecular interactions dictate a compound's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic potential.[3][4] This guide is dedicated to researchers, scientists, and drug development professionals, providing a comprehensive walkthrough of the crystal structure analysis of a novel compound of interest: Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride.

Pyrrole-based scaffolds are prevalent in a multitude of biologically active compounds, showcasing a wide array of pharmacological activities.[5][6] The introduction of an N-amino group and its subsequent formation into a hydrochloride salt can significantly alter the molecule's solubility, stability, and intermolecular interactions, all of which are critical parameters in drug development.[7][8] As no public crystal structure for this specific hydrochloride salt exists, this document will serve as a practical guide, outlining the necessary steps from synthesis to final structural elucidation and its implications. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in established scientific principles.

Synthesis and Crystallization: From Blueprint to Tangible Form

The journey to a crystal structure begins with the synthesis of the target compound in high purity. A plausible synthetic route for this compound is proposed, followed by a systematic approach to crystallization.

Proposed Synthesis Pathway

The synthesis of N-amino pyrroles can be challenging. A potential route involves the cyclization of a suitable precursor, followed by amination of the pyrrole nitrogen. A possible multi-step synthesis is outlined below.

Experimental Protocol: Synthesis of this compound

-

Synthesis of Ethyl 1H-pyrrole-2-carboxylate: This starting material can be synthesized via established methods, such as the reaction of pyrrole with ethyl chloroformate or through a Knorr-type pyrrole synthesis.[9][10]

-

N-amination of Ethyl 1H-pyrrole-2-carboxylate: The pyrrole nitrogen can be aminated using a suitable aminating agent like hydroxylamine-O-sulfonic acid in a basic medium. The reaction requires careful temperature control to prevent side reactions.

-

Formation of the Hydrochloride Salt: The resulting Ethyl 1-amino-1H-pyrrole-2-carboxylate is dissolved in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate). A solution of hydrochloric acid in the same solvent is then added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution.

-

Purification: The crude salt is collected by filtration, washed with cold solvent, and can be further purified by recrystallization to achieve the high purity required for single-crystal growth.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining X-ray quality single crystals is often the most challenging step. For organic hydrochloride salts, which tend to be highly polar and water-soluble, a systematic screening of crystallization conditions is paramount.[11][12]

Experimental Protocol: Crystallization Screening

-

Solvent Selection: A range of solvents with varying polarities should be screened. Good solvents for hydrochloride salts often include lower alcohols (methanol, ethanol), water, or mixtures thereof.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.[11]

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

-

-

Screening Matrix: A systematic approach involves setting up a matrix of conditions, varying the solvent, precipitant, temperature, and concentration.

Spectroscopic and Physical Characterization: Confirming the Identity

Prior to X-ray analysis, it is crucial to confirm the identity and purity of the synthesized compound using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity.[13][14]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a quartet and a triplet), the pyrrole ring protons, and the protons of the amino group. The chemical shifts of the pyrrole protons will be influenced by the electron-donating amino group.

-

¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the pyrrole ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.[14][15][16]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3300-3500 (broad) |

| C-H stretch (aromatic/aliphatic) | 2850-3100 |

| C=O stretch (ester) | 1700-1730 |

| N-H bend (amine) | 1550-1650 |

| C-N stretch | 1000-1250 |

| Table 1: Expected FT-IR Vibrational Frequencies. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound.[17][18][19] Electrospray ionization (ESI) is a suitable technique for this polar, salt-like compound. The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Single-Crystal X-ray Diffraction: Unveiling the 3D Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[20][21][22] The process involves a series of well-defined steps.

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays.[23] The crystal is rotated, and a series of diffraction images are collected.[24]

Data Processing

The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[24]

Structure Solution and Refinement

The processed data is then used to solve the crystal structure. This is typically done using direct methods or Patterson methods, which provide an initial model of the electron density.[25] This model is then refined using a least-squares process, often with software such as SHELXL, to improve the fit between the calculated and observed diffraction data.[26][27][28]

| Parameter | Expected Value/Range |

| Crystal system | Monoclinic or Orthorhombic |

| Space group | Centrosymmetric (e.g., P2₁/c) |

| a (Å) | 5-15 |

| b (Å) | 8-20 |

| c (Å) | 10-25 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1000-3000 |

| Z | 4 or 8 |

| R-factor (R1) | < 0.05 |

| Goodness-of-fit (GooF) | ~1.0 |

| Table 2: Hypothetical Crystallographic Data. |

Analysis of the Crystal Structure: Insights for Drug Development

The final refined crystal structure provides a wealth of information that is invaluable for drug development.

Molecular Conformation

The analysis will reveal the precise bond lengths, bond angles, and torsion angles of the molecule. This includes the planarity of the pyrrole ring and the conformation of the ethyl ester and amino groups.

Intermolecular Interactions

As a hydrochloride salt, strong intermolecular interactions are expected, which will dictate the crystal packing.[8] These interactions are likely to include:

-

Hydrogen Bonding: The protonated amino group (N⁺-H) and the pyrrole N-H will act as hydrogen bond donors, while the chloride ion (Cl⁻) and the carbonyl oxygen of the ester will be strong hydrogen bond acceptors.

-

π-π Stacking: The aromatic pyrrole rings may engage in π-π stacking interactions.

-

van der Waals Forces: These weaker interactions will also contribute to the overall crystal packing.

Logical Relationship: Intermolecular Interactions

Caption: Key Intermolecular Interactions in the Crystal Lattice.

Implications for Drug Development

The crystal structure provides critical insights for drug development:

-

Polymorphism: The existence of different crystal forms (polymorphs) can significantly impact a drug's properties.[1] Understanding the stable crystal form is crucial for formulation development.

-

Solubility and Dissolution: The strength of the crystal lattice, dictated by the intermolecular interactions, influences the solubility and dissolution rate of the drug, which in turn affects its bioavailability.[7]

-

Structure-Activity Relationship (SAR): The precise conformation of the molecule in the solid state can provide insights into its binding to a biological target, aiding in the design of more potent and selective analogs.[29]

Conclusion: A Foundation for Future Discovery

This guide has provided a comprehensive, albeit predictive, framework for the crystal structure analysis of this compound. By following a systematic approach encompassing synthesis, crystallization, spectroscopic characterization, and single-crystal X-ray diffraction, researchers can obtain a detailed three-dimensional understanding of this and other novel compounds. The resulting structural information is not an end in itself but a critical starting point for understanding the solid-state properties and for guiding the rational design of future therapeutic agents. The principles and methodologies outlined herein are broadly applicable and serve as a robust foundation for scientists in the pharmaceutical and chemical research fields.

References

-

(ResearchGate)

-

(Organic Chemistry Portal)

-

(ACS Publications)

-

(ResearchGate)

-

(Wikipedia)

-

(PMC - NIH)

-

(PubMed)

-

(Benchchem)

-

(ResearchGate)

-

(ResearchGate)

-

(MDPI)

-

(PMC - NIH)

-

(Portland Press)

-

(ResearchGate)

-

(Organic Syntheses)

-

(Syrris)

-

(ResearchGate)

-

(Precise Ceramics)

-

(ResearchGate)

-

(Spectroscopy Online)

-

(ResearchGate)

-

(MIT OpenCourseWare)

-

(ACS Publications)

-

(IUCr Journals)

-

(PMC - NIH)

-

(SERC - Carleton)

-

(Organic Letters)

-

(Taylor & Francis Online)

-

(PubMed)

-

(ACS Omega)

-

(ResearchGate)

-

(University of Geneva)

-

(OlexSys)

-

(ResearchGate)

-

(PubMed)

-

(Guidechem)

-

(Zien Journals Publishing)

-

(YouTube)

-

(Sucrose)

-

(NIST WebBook)

-

(ACS Publications)

-

(Thermo Fisher Scientific)

-

(Doc Brown)

-

(PubMed)

-

(Rigaku)

Sources

- 1. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zienjournals.com [zienjournals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Life-science applications of the Cambridge Structural Database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyrrole - Wikipedia [en.wikipedia.org]

- 7. syrris.com [syrris.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. creative-biostructure.com [creative-biostructure.com]

- 21. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 22. rigaku.com [rigaku.com]

- 23. m.youtube.com [m.youtube.com]

- 24. portlandpress.com [portlandpress.com]

- 25. ocw.mit.edu [ocw.mit.edu]

- 26. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Structure Refinement | OlexSys [olexsys.org]

- 28. An Easy Structure - Sucrose [xray.uky.edu]

- 29. journals.iucr.org [journals.iucr.org]

A Technical Guide to the Stability, Storage, and Handling of Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride

Executive Summary

Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride (CAS No. 1159825-10-1) is a specialized heterocyclic building block crucial for the synthesis of complex molecular scaffolds in pharmaceutical research and drug development.[1] The integrity of this reagent is paramount for achieving reproducible and reliable experimental outcomes. This guide provides an in-depth analysis of the compound's stability profile, outlines field-proven protocols for its optimal storage and handling, and offers a framework for assessing its long-term integrity. The recommendations herein are synthesized from safety data for structurally related pyrrole derivatives and established best practices for handling sensitive chemical reagents.

Chemical and Physical Profile

Understanding the fundamental properties of a reagent is the first step in designing appropriate storage and handling strategies. While exhaustive experimental data for this specific salt is not publicly available, the key identifiers are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1159825-10-1 | [1] |

| Molecular Formula | C₇H₁₁ClN₂O₂ | - |

| Molecular Weight | 190.63 g/mol | - |

| Typical Form | Solid | [2] |

| Structural Class | N-Amino Pyrrole Ester Hydrochloride | [1] |

Core Stability and Degradation Pathways

The stability of this compound is influenced by environmental factors common to many complex organic molecules, particularly those containing ester and amine functionalities.

General Chemical Stability

Under recommended storage conditions, the compound is expected to be stable for extended periods.[3][4] However, the pyrrole ring, the N-amino group, and the ethyl ester moiety are all susceptible to degradation if improperly stored.

Key Factors Influencing Degradation

-

Moisture and Humidity: This is arguably the most critical factor. As a hydrochloride salt, the compound is hygroscopic. Absorbed moisture can initiate the hydrolysis of the ethyl ester to its corresponding carboxylic acid, altering its reactivity and introducing a significant impurity. This process can be catalyzed by acidic or basic conditions.[3][4]

-

Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.[3] Storing the compound away from heat sources is essential to maintain its long-term purity.

-

Light: Many heterocyclic compounds exhibit photosensitivity. While specific data is unavailable, it is a standard precautionary measure to protect the compound from direct sunlight or strong artificial light to prevent photochemical decomposition.[3]

-

Oxidizing Agents: The N-amino group and the electron-rich pyrrole ring are susceptible to oxidation. Contact with strong oxidizing agents must be strictly avoided as it can lead to irreversible decomposition and the formation of colored byproducts.[3][4]

Hypothetical Degradation Pathway: Ester Hydrolysis

The following diagram illustrates the primary, moisture-driven degradation pathway. The presence of water can lead to the cleavage of the ethyl ester, yielding the parent carboxylic acid and ethanol.

Caption: Hypothetical hydrolysis of the ester functional group.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective way to preserve the chemical integrity of the reagent.

Long-Term Storage Conditions

The following conditions are recommended for the long-term storage of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. | To minimize the rate of thermal degradation.[3] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To displace moisture and oxygen, preventing hydrolysis and oxidation. |

| Container | Keep in the original, tightly closed container.[3][5][6] | To provide the primary barrier against environmental contaminants. |

| Location | A dry, well-ventilated area away from direct sunlight.[3][5] | To protect from moisture, light, and incompatible vapors. |

Safe Handling Procedures

Proper handling ensures both user safety and reagent purity.

-

Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][5]

-

Avoid Dust Formation: Minimize the generation and accumulation of dust during weighing and transfer.[6]

-

Hygiene: Wash hands thoroughly with soap and water after handling.[3] Do not eat, drink, or smoke in the laboratory area.[3]

-

Container Management: Keep the container tightly sealed when not in use to prevent moisture ingress.[6]

Incompatible Materials

To prevent hazardous reactions and sample degradation, avoid contact with the following:

-

Strong Oxidizing Agents: Can cause vigorous, potentially exothermic reactions.[3][4]

-

Strong Bases: Will neutralize the hydrochloride salt and may promote other reactions.[3]

-

Strong Acids: While the compound is a hydrochloride salt, exposure to other strong acids may not be advisable.[3]

Protocol for Assessing Compound Integrity

For critical applications, especially after prolonged storage, verifying the integrity of the reagent is a self-validating step that ensures experimental reproducibility.

Initial Visual Inspection

Before opening the container, visually inspect the material. Signs of degradation can include:

-

Change in Color: A noticeable change from its initial appearance.

-

Clumping or Caking: Indicates moisture absorption.

-

Presence of a new odor.

Analytical Workflow for Purity Verification

The following workflow provides a robust method for confirming the purity and identity of the stored material against a reference standard or initial batch data.

Caption: Standard workflow for verifying reagent integrity.

Step-by-Step Protocol: Purity Assessment by LC-MS

-

Reference Preparation: If available, prepare a solution of a new, trusted batch or a certified reference standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Sample Preparation: Prepare the stored sample at the exact same concentration in the same solvent.

-

Instrumentation (Example Conditions):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 1-5 µL.

-

Detection: UV at an appropriate wavelength (e.g., 254 nm) and positive ion mode ESI-MS.

-

-

Data Analysis:

-

Retention Time: Compare the retention time of the main peak in the stored sample to the reference. A significant shift may indicate a problem.

-

Purity: Integrate the peak areas in the chromatogram. The purity of the stored sample should be within acceptable limits (e.g., >95%) of the reference.

-

Mass Spectrum: Confirm that the mass of the main peak corresponds to the expected mass of the compound ([M+H]⁺). Look for peaks corresponding to potential degradation products, such as the hydrolyzed carboxylic acid.

-

Conclusion

The utility of this compound in advanced chemical synthesis is directly tied to its purity. By implementing the stringent storage and handling protocols detailed in this guide—namely, exclusion of moisture, protection from heat and light, and segregation from incompatible materials—researchers can significantly extend the shelf-life of this valuable reagent.[3][4][6] Regular integrity checks using standard analytical techniques provide a final layer of validation, ensuring the reliability and success of subsequent synthetic endeavors.

References

- Ethyl 2-Amino-1H-Pyrrole-3-Carboxylate MSDS/SDS. [Online].

- SAFETY DATA SHEET. [Online].

- SAFETY DATA SHEET. [Online].

- SAFETY DATA SHEET - Sigma-Aldrich. [Online].

- Safety Data Sheet - CymitQuimica. [Online].

- ETHYL 2-AMINO-1H-PYRROLE-3-CARBOXYLATE Safety Data Sheets - Echemi. [Online].

- Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride - CymitQuimica. [Online].

- Material Safety Data Sheet - West Liberty University. [Online].

- 1159825-10-1|this compound|BLD Pharm. [Online].

Sources

- 1. bldpharm.com [bldpharm.com]

- 2. Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride [cymitquimica.com]

- 3. Ethyl 2-Amino-1H-Pyrrole-3-Carboxylate MSDS/SDS | Supplier & Distributor [chemheterocycles.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. westliberty.edu [westliberty.edu]

Tautomerism in Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride

An In-Depth Technical Guide to the Tautomerism of Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, represents a critical, yet often overlooked, factor in drug discovery and development.[1][2] The pharmacokinetic and pharmacodynamic profile of a molecule can be profoundly influenced by the predominant tautomeric form and the kinetics of its interconversion.[2] This guide provides a comprehensive technical analysis of the potential tautomerism in this compound, a heterocyclic scaffold with significant potential in medicinal chemistry. By integrating theoretical principles with actionable experimental and computational protocols, this document serves as a robust resource for scientists aiming to characterize and control the tautomeric behavior of this and related molecules. We will explore the structural landscape, delineate advanced analytical methodologies for tautomer identification, and provide a framework for computational prediction, ensuring a holistic understanding grounded in scientific integrity.

The Fundamental Importance of Tautomerism

Tautomerism is a phenomenon where a single chemical compound exists as a mixture of two or more readily interconvertible isomers, known as tautomers.[3] This interconversion typically involves the migration of a proton, a process known as prototropic tautomerism. Unlike resonance structures, tautomers are distinct chemical species with different arrangements of atoms and electrons, and they exist in a dynamic equilibrium.[4]

Key Tautomeric Equilibria in Heterocyclic Chemistry

Two of the most relevant forms of tautomerism in drug development are:

-

Keto-Enol Tautomerism: An equilibrium between a keto form (containing a C=O group) and an enol form (containing a C=C-OH group). While the keto form is generally more stable, factors like conjugation, aromaticity, and intramolecular hydrogen bonding can favor the enol form.[4][5][6]

-

Imine-Enamine Tautomerism: An equilibrium analogous to the keto-enol system, involving a proton shift between a nitrogen and an alpha-carbon. The imine form contains a C=N bond, while the enamine form has a C=C-N structure.[7][8][9] The stability is highly dependent on substitution, solvent polarity, and electronic effects.[7]

Impact on Drug Discovery and Development

The specific tautomer present can dramatically alter a molecule's properties:

-

Receptor Binding: Tautomers present different three-dimensional shapes and hydrogen bonding patterns (donors and acceptors), leading to significant differences in binding affinity for a biological target.[2]

-

Pharmacokinetics (ADME): Properties like solubility, lipophilicity (LogP), and membrane permeability can vary between tautomers, affecting absorption, distribution, metabolism, and excretion.

-

Bioavailability: In some cases, one tautomer may be active while another is inactive or even susceptible to rapid degradation by metabolic enzymes, directly impacting the drug's bioavailability.[2]

Understanding and controlling tautomerism is therefore not an academic exercise but a crucial step in designing safe and effective therapeutic agents.

The Tautomeric Landscape of this compound

The structure of the target compound presents a fascinating case for prototropic tautomerism, particularly influenced by its state as a hydrochloride salt. The protonation site is critical in determining the subsequent electronic landscape and the favorability of proton migration.

Primary Tautomeric Equilibrium: Amine-Iminium Forms

The most probable site of protonation is the exocyclic 1-amino group, which is more basic than the pyrrole ring nitrogen. This leads to the primary species being the 1-ammonio-1H-pyrrole cation. From this starting point, we can postulate the key tautomeric equilibrium.

-

Tautomer A (Amine/Ammonium): The structure as named, with a protonated amino group (-NH3+) at the N1 position of the pyrrole ring. This form maintains the aromaticity of the five-membered ring.

-

Tautomer B (Iminium/Enamine): This form arises from a[10][11]-proton shift from the exocyclic nitrogen (N1) to the C5 position of the pyrrole ring. This creates an iminium double bond between N1 and C2 and shifts the ring double bonds, breaking the formal aromaticity of the pyrrole ring but creating an extended conjugated system.

The equilibrium between these forms is central to understanding the molecule's reactivity and biological interactions.

Caption: Postulated primary tautomeric equilibrium for this compound.

Factors Influencing the Equilibrium

-

Solvent Polarity: Polar solvents may stabilize the more charge-separated or polar tautomer. For instance, polar protic solvents can form hydrogen bonds that may favor one form over another.[7]

-

pH: While the compound is a salt, the pH of the solution can influence the protonation state and shift the equilibrium.

-

Temperature: Changes in temperature can alter the equilibrium constant (KT) if the tautomers have different thermodynamic stabilities.[12]

Experimental Characterization Protocols

A multi-faceted analytical approach is required to unambiguously identify and quantify the tautomers present in both solid and solution phases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating tautomeric forms in solution, as distinct tautomers give rise to separate sets of signals with unique chemical shifts.[12][13]

Expertise & Rationale: The choice of NMR is predicated on its sensitivity to the local electronic environment of each nucleus (¹H and ¹³C). A proton shift, as seen in tautomerism, fundamentally alters these environments. For example, the sp²-hybridized C5 carbon in Tautomer A would become an sp³-hybridized CH₂ group in Tautomer B, resulting in a dramatic upfield shift in the ¹³C NMR spectrum. Similarly, the proton signals for the ring and the N-H protons will be distinct for each tautomer.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often an excellent choice as it can solubilize many salts and slows down the exchange of labile N-H protons, allowing for their observation.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Pay close attention to the number of signals in the aromatic/olefinic region (approx. 6-8 ppm) and the chemical shifts of the N-H protons (which can be broad and appear over a wide range, >8 ppm).

-

Integrate the signals corresponding to each tautomer to determine their relative populations.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

Look for key diagnostic signals: the C=O of the ester (around 160-170 ppm), the pyrrole ring carbons, and critically, the potential C=N iminium carbon in Tautomer B (which would be significantly downfield, >160 ppm).

-

-

Advanced Experiments (Optional but Recommended):

-

2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for definitively assigning all proton and carbon signals to their respective tautomeric structures.

-

Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can provide thermodynamic information about the equilibrium and may help resolve broadened signals due to intermediate exchange rates.[12]

-

Data Presentation: Expected Chemical Shifts

| Nucleus | Tautomer A (Amine/Ammonium) | Tautomer B (Iminium/Enamine) | Rationale for Difference |

| ¹H Ring | 3 distinct aromatic signals | 2 olefinic signals, 1 CH₂ signal | Loss of aromaticity and formation of an sp³ center in Tautomer B. |

| ¹H -NH₃⁺ | Broad singlet, downfield | Absent | Proton has migrated to the ring. |

| ¹³C Ring | 4 distinct sp² signals | 2 sp² C=C, 1 sp² C=N, 1 sp³ CH₂ | Change in hybridization and electronic environment is highly diagnostic. |

| ¹³C C=N | Absent | Present, downfield (>160 ppm) | The appearance of an iminium carbon signal is a key indicator for Tautomer B. |

Fourier-Transform Infrared (FTIR) Spectroscopy